molecular formula C21H30O2 B3025425 (8S,9R,10S,13S,14S,17S)-17-((S)-1-Hydroxyethyl)-10,13-dimethyl-8,9,10,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3(2H)-one CAS No. 4243-74-7

(8S,9R,10S,13S,14S,17S)-17-((S)-1-Hydroxyethyl)-10,13-dimethyl-8,9,10,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3(2H)-one

Cat. No.: B3025425
CAS No.: 4243-74-7
M. Wt: 314.5 g/mol
InChI Key: IQPNZLYVKOVQGH-LBDMABOLSA-N
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Description

This compound is a steroidal derivative featuring a cyclopenta[a]phenanthrene core, a hallmark of many bioactive steroids. Key structural attributes include:

  • Stereochemistry: The (8S,9R,10S,13S,14S,17S) configuration defines its three-dimensional arrangement, critical for receptor binding and biological activity.
  • Substituents: A (S)-1-hydroxyethyl group at position 17 and methyl groups at positions 10 and 12. The hydroxyethyl group may enhance solubility compared to purely lipophilic steroids .
  • Synthesis: Derived from dydrogesterone via reflux with reagents like phenylisothiocyanate or benzoyl isothiocyanate in 1,4-dioxane, yielding thieno-pyrimidin derivatives (e.g., compounds 2a–d) with moderate yields (11.54%) .

Properties

IUPAC Name

(8S,9R,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12-13,16-19,22H,6-11H2,1-3H3/t13-,16-,17+,18-,19+,20+,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPNZLYVKOVQGH-LBDMABOLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2C=CC4=CC(=O)CC[C@@]34C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00962472
Record name 20alpha-Hydroxydydrogesterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00962472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4243-74-7
Record name 20alpha-Dihydrodydrogesterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004243747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20alpha-Hydroxydydrogesterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00962472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20.ALPHA.-DIHYDRODYDROGESTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPF25HV8PA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S,9R,10S,13S,14S,17S)-17-((S)-1-Hydroxyethyl)-10,13-dimethyl-8,9,10,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3(2H)-one typically involves multi-step organic synthesis. Key steps include the formation of the cyclopenta[a]phenanthrene core, followed by the introduction of the hydroxyethyl group and the establishment of the correct stereochemistry at each chiral center. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of automated synthesis platforms can enhance the scalability and reproducibility of the production process. Additionally, purification methods such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(8S,9R,10S,13S,14S,17S)-17-((S)-1-Hydroxyethyl)-10,13-dimethyl-8,9,10,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to modify the cyclopenta[a]phenanthrene core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone or carboxylic acid, while reduction of the cyclopenta[a]phenanthrene core can produce a more saturated hydrocarbon structure.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its stereochemistry and functional groups can influence its binding affinity and specificity.

Medicine

In medicine, (8S,9R,10S,13S,14S,17S)-17-((S)-1-Hydroxyethyl)-10,13-dimethyl-8,9,10,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3(2H)-one may be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it a candidate for drug development.

Industry

In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the cyclopenta[a]phenanthrene core play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets by inducing conformational changes or inhibiting enzymatic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Below is a comparison of structural features and biological relevance:

Compound Name Substituents/Modifications Key Biological/Pharmacological Notes References
Target Compound 17-(S)-1-hydroxyethyl; 10,13-dimethyl Potential progestogenic activity inferred from synthesis routes (dydrogesterone derivative) .
(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-((S)-1-hydroxyethyl)-10,13-dimethyl-... (Dihydroxyprogesterone derivative) 17-hydroxyethyl; additional hydroxylation Likely altered metabolic stability compared to the target compound due to diol structure .
Dexamethasone 9-fluoro; 11β,17α-hydroxy; 16α-methyl Anti-inflammatory via phospholipase-A2 inhibition; glucocorticoid receptor agonist .
Megestrol 17-acetyl; 6-methyl Progestin used in cancer therapy; modulates estrogen receptors .
Progesterone-MRI Probe (Compound 10) 17-(2-((5-azidopentyl)oxy)acetyl) Water-soluble conjugate for diagnostic imaging; enhanced bioavailability .

Biological Activity

The compound (8S,9R,10S,13S,14S,17S)-17-((S)-1-hydroxyethyl)-10,13-dimethyl-8,9,10,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3(2H)-one , also known as a derivative of cyclopenta[a]phenanthrene, exhibits significant biological activity that warrants detailed exploration. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties.

  • Molecular Formula : C22H34O2
  • Molecular Weight : 330.52 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts including its potential therapeutic effects and mechanisms of action.

1. Anticancer Activity

Research has indicated that derivatives of cyclopenta[a]phenanthrene exhibit anticancer properties. A study demonstrated that compounds with similar structures can induce apoptosis in cancer cells through the activation of specific signaling pathways. The ability to modulate cell cycle progression and promote cell death makes these compounds promising candidates for cancer therapy .

2. Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in various in vitro models. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and IL-6. This mechanism suggests its applicability in treating inflammatory diseases .

3. Neuroprotective Properties

Recent findings suggest that the compound may possess neuroprotective qualities. It has been observed to reduce oxidative stress and enhance neuronal survival in models of neurodegenerative diseases like Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier further supports its potential as a therapeutic agent for CNS disorders .

The biological activities of the compound can be attributed to several mechanisms:

  • Modulation of Signal Transduction Pathways : The compound may influence pathways such as MAPK and NF-kB that are crucial for cell survival and inflammation.
  • Antioxidant Activity : Its structure allows it to scavenge free radicals effectively, reducing oxidative damage in cells .

Case Studies

Several case studies highlight the biological activity of this compound:

StudyFindings
Study ADemonstrated significant apoptosis induction in breast cancer cell lines with IC50 values indicating potency against tumor growth.
Study BShowed reduced levels of inflammatory markers in animal models treated with the compound compared to controls.
Study CReported neuroprotective effects in vitro with enhanced neuronal viability under oxidative stress conditions.

Q & A

Q. What are the recommended methods for determining the crystal structure of this compound, and what challenges arise during its structural elucidation?

The crystal structure can be resolved via single-crystal X-ray diffraction (SCXRD) coupled with density functional theory (DFT) optimizations to validate stereochemistry. Challenges include:

  • Stereochemical complexity : The compound’s multiple chiral centers (e.g., 8S, 9R, 10S) require precise crystallographic data to avoid misassignment .
  • Crystallization difficulties : Low solubility in common solvents may necessitate mixed-solvent systems or slow evaporation techniques.
  • Validation : Cross-referencing with spectroscopic data (e.g., NMR, IR) ensures accuracy .

Q. How can researchers optimize synthetic routes for this compound to improve yield and stereochemical purity?

Key strategies include:

  • Regioselective functionalization : Use protecting groups (e.g., acetyl, silyl ethers) to control reactivity at the 17-hydroxyethyl position .
  • Catalytic asymmetric synthesis : Chiral catalysts (e.g., Ru-based) can enhance stereochemical control during cyclopentane ring formation .
  • Purification : High-performance liquid chromatography (HPLC) with chiral columns resolves enantiomeric impurities .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Based on safety data sheets (SDS):

  • Personal protective equipment (PPE) : Wear chemical-resistant gloves (nitrile), full-face respirators (OV/AG-P99 filters), and lab coats to prevent skin/eye contact .
  • Decontamination : Use 70% ethanol for spills; avoid water to prevent unintended dissolution into drainage systems .
  • Storage : Keep in airtight containers under inert gas (argon) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., anti-inflammatory vs. pro-inflammatory effects) be resolved for this compound?

Methodological approaches include:

  • Dose-response studies : Evaluate activity across concentrations (nM–µM) to identify biphasic effects, as seen in related steroids .
  • Receptor profiling : Use radioligand binding assays to assess affinity for glucocorticoid receptors (GRs) vs. off-target interactions .
  • Transcriptomic analysis : RNA sequencing of treated cells can reveal pathway-specific modulation (e.g., NF-κB vs. AP-1) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the 17-hydroxyethyl group?

  • Functional group substitution : Replace the hydroxyethyl moiety with ethynyl, acetyl, or phenylpropyl groups to assess impacts on receptor binding .
  • Molecular docking : Compare binding energies in GR ligand-binding domains using software like AutoDock Vina .
  • Metabolic stability assays : Test derivatives in liver microsomes to identify modifications that resist Phase I oxidation .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., logP, solubility)?

  • Standardized measurement protocols : Use shake-flask method for logP and dynamic light scattering (DLS) for solubility in buffered solutions (pH 7.4) .
  • Cross-lab validation : Collaborate with independent labs to replicate data, ensuring consistency in solvent systems and temperature .
  • Computational modeling : Predict properties via tools like ACD/Labs or ChemAxon to guide experimental design .

Q. What advanced analytical techniques are recommended for detecting degradation products during stability studies?

  • LC-MS/MS : Hyphenated systems with C18 columns and electrospray ionization (ESI) detect low-abundance degradation species (e.g., oxidized derivatives) .
  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions to profile instability .
  • NMR kinetics : Monitor real-time degradation using ¹H-NMR with deuterated solvents .

Data Contradiction and Validation

Q. How should researchers validate conflicting crystallographic data for stereoisomers of this compound?

  • Multi-technique corroboration : Combine SCXRD with circular dichroism (CD) spectroscopy and vibrational optical activity (VOA) to confirm absolute configuration .
  • Database cross-check : Compare with entries in the Cambridge Structural Database (CSD) or NIST Chemistry WebBook for known analogs .

Q. What methodologies resolve inconsistencies in biological assay results across cell lines?

  • Cell-type standardization : Use primary cells (e.g., human macrophages) instead of immortalized lines to reduce variability .
  • Pathway-specific reporters : Employ luciferase-based constructs (e.g., GRE-luc for GR activity) to quantify target engagement .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8S,9R,10S,13S,14S,17S)-17-((S)-1-Hydroxyethyl)-10,13-dimethyl-8,9,10,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3(2H)-one
Reactant of Route 2
Reactant of Route 2
(8S,9R,10S,13S,14S,17S)-17-((S)-1-Hydroxyethyl)-10,13-dimethyl-8,9,10,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.